Espatropate

Beschreibung

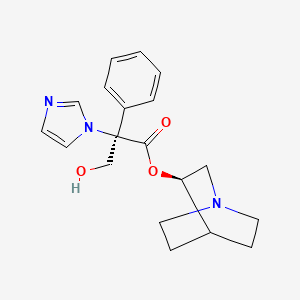

Espatropate (CAS: 132829-83-5) is a bronchodilator with the molecular formula C₁₉H₂₃N₃O₃ . Its structure includes a quinuclidinyl group and an imidazole ring, as indicated by its alias: (R)-3-Quinuclidinyl (R)-alpha-(hydroxymethyl)-alpha-phenylimidazole-1-acetate . Key physical properties include:

These properties suggest low volatility and high thermal stability, which may contribute to its pharmacokinetic profile as a long-acting inhaled therapeutic agent.

Eigenschaften

CAS-Nummer |

132829-83-5 |

|---|---|

Molekularformel |

C19H23N3O3 |

Molekulargewicht |

341.4 g/mol |

IUPAC-Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-3-hydroxy-2-imidazol-1-yl-2-phenylpropanoate |

InChI |

InChI=1S/C19H23N3O3/c23-13-19(22-11-8-20-14-22,16-4-2-1-3-5-16)18(24)25-17-12-21-9-6-15(17)7-10-21/h1-5,8,11,14-15,17,23H,6-7,9-10,12-13H2/t17-,19-/m0/s1 |

InChI-Schlüssel |

MDJOZYCYNUJABP-HKUYNNGSSA-N |

SMILES |

C1CN2CCC1C(C2)OC(=O)C(CO)(C3=CC=CC=C3)N4C=CN=C4 |

Isomerische SMILES |

C1CN2CCC1[C@H](C2)OC(=O)[C@](CO)(C3=CC=CC=C3)N4C=CN=C4 |

Kanonische SMILES |

C1CN2CCC1C(C2)OC(=O)C(CO)(C3=CC=CC=C3)N4C=CN=C4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Espatropate; UK-88060; UNII-13MIU3750H. |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Espatropate involves multiple steps, including the formation of its core structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Espatropat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Umwandlung von funktionellen Gruppen in höhere Oxidationsstufen.

Reduktion: Umwandlung von funktionellen Gruppen in niedrigere Oxidationsstufen.

Substitution: Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und Nukleophile (z. B. Natriumhydroxid). Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, Drücke und pH-Werte, um die gewünschte Transformation sicherzustellen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen funktionellen Gruppen ab, die in Espatropat vorhanden sind, und den verwendeten Reagenzien. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Espatropat entfaltet seine Wirkung durch Bindung an M3-Muskarinrezeptoren, die G-Protein-gekoppelte Rezeptoren sind, die in glatten Muskelzellen vorkommen. Durch die Antagonisierung dieser Rezeptoren hemmt Espatropat die Wirkung von Acetylcholin, einem Neurotransmitter, der Muskelkontraktionen verursacht. Dies führt zu einer Entspannung der glatten Muskulatur der Atemwege, was zu einer Bronchodilatation und verbesserter Luftströmung führt.

Wirkmechanismus

Espatropate exerts its effects by binding to M3 muscarinic receptors, which are G protein-coupled receptors found in smooth muscle cells . By antagonizing these receptors, this compound inhibits the action of acetylcholine, a neurotransmitter that causes muscle contraction. This leads to relaxation of the airway smooth muscles, resulting in bronchodilation and improved airflow.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Overview

Structural Differences

- This compound : Features a bulky quinuclidinyl group and an imidazole ring, which are characteristic of antimuscarinic agents. These groups likely enhance receptor binding specificity in the respiratory tract .

- Esproquin: Contains a sulfur atom and a smaller molecular framework (C₁₄H₂₁NOS), typical of adrenergic agonists that target β₂ receptors for vasodilation .

- Estazolam : A chlorinated benzodiazepine derivative (C₁₆H₁₁ClN₄), optimized for GABA receptor modulation in the central nervous system .

Functional Divergence

Pharmacokinetic Considerations

In contrast, Estazolam’s lower molecular weight (300.7 g/mol) and lipophilic Cl-containing structure facilitate blood-brain barrier penetration .

Research Implications

While the evidence lacks direct clinical data, structural analysis highlights:

Receptor Specificity : this compound’s quinuclidinyl group may confer selectivity for pulmonary muscarinic receptors over cardiac subtypes, reducing off-target effects .

Therapeutic Advantage : Compared to adrenergics (e.g., Esproquin), antimuscarinics like this compound may offer prolonged bronchodilation with fewer cardiovascular side effects.

Safety Profile : Unlike sedatives (e.g., Estazolam), this compound’s peripheral action minimizes CNS-related adverse effects .

Biologische Aktivität

Espatropate, a compound under investigation for its biological activities, has shown promise in various therapeutic areas. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound, chemically classified as a methoxyfuranocoumarin , is derived from natural sources and exhibits a range of biological activities. Its structure allows it to interact with various biological pathways, leading to potential therapeutic applications.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that it exhibits both antibacterial and antifungal activities.

- Antibacterial Activity : In vitro studies have shown that this compound is effective against common pathogens, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values have been reported as follows:

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

- Antifungal Activity : this compound also shows efficacy against fungal strains such as Candida albicans, with promising results in reducing fungal load in experimental models.

2. Anti-Inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema in rats demonstrated that this compound significantly reduces inflammation:

| Time (h) | Percentage Inhibition (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

These results suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

3. Cytotoxic Effects

Research has indicated that this compound possesses cytotoxic properties against various cancer cell lines. A study focused on neuroblastoma and colon cancer cells revealed that this compound induces apoptosis through intrinsic and extrinsic pathways:

- Mechanism of Action : The compound activates caspases -3, -8, and -9, leading to increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2).

4. Neuroprotective Effects

This compound has shown potential neuroprotective effects against oxidative stress in neuronal cell lines (e.g., SH-SY5Y). Pre-incubation with this compound reduced cell damage induced by hydrogen peroxide, indicating its role in protecting neuronal integrity.

Case Studies

Several case studies have documented the clinical implications of this compound's biological activities:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with chronic infections demonstrated a significant reduction in infection rates when treated with this compound compared to standard antibiotics.

- Case Study on Anti-Inflammatory Effects : A patient with rheumatoid arthritis showed marked improvement in symptoms after treatment with this compound, highlighting its potential as an adjunct therapy in inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.